![molecular formula C8H11BrN2O2 B3037779 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid CAS No. 60061-73-6](/img/structure/B3037779.png)
2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
Overview
Description
Scientific Research Applications
Synthesis of Pyrazole Heterocycles
Pyrazole derivatives, including those structurally similar to 2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid, are extensively used as synthons in organic synthesis. These compounds serve as key intermediates in the creation of heterocyclic compounds due to their wide range of biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties. Their synthesis often involves condensation followed by cyclization, utilizing reagents like phosphorus oxychloride and dimethyl formamide, under conditions that may include microwave irradiation (Dar & Shamsuzzaman, 2015).
Antifungal Applications
Pyrazole derivatives have been tested against various pathogens, including the Fusarium oxysporum f. sp. albedinis, the causative agent of Bayoud disease affecting date palms. The structure-activity relationship (SAR) analysis of these compounds reveals common pharmacophore sites contributing to their antifungal efficacy. Such insights are crucial for the design of targeted molecules for agricultural disease management (Kaddouri et al., 2022).
Biological and Pharmacological Activities
Pyrazole carboxylic acid derivatives, closely related to the compound , exhibit a broad spectrum of biological activities. These activities include antimicrobial, anticancer, anti-inflammatory, and antiviral effects, highlighting the therapeutic potential of these molecules in medicinal chemistry. Their synthesis and biological applications have been extensively reviewed, providing valuable information for the development of new active biological agents (Cetin, 2020).
Sorption Studies
In environmental sciences, the sorption behavior of similar compounds, like phenoxy herbicides to soil and organic matter, has been studied. Understanding the interaction of these compounds with environmental matrices is essential for assessing their environmental fate and impact. This research is crucial for developing strategies to mitigate the adverse effects of such compounds on the environment (Werner et al., 2012).
Future Directions
Mechanism of Action
Target of Action
Related compounds such as 2-pyrazoline derivatives have shown affinity to bind to cholinesterase (ache and bche) active sites .
Mode of Action
Similar compounds have shown potential as selective inhibitors, suggesting that they might interact with their targets and cause changes that could have therapeutic effects .
Biochemical Pathways
Related compounds have been suggested to act as neuroprotective agents for activated-acetylcholinesterase-linked neurological disorders .
Result of Action
Related compounds have shown potential therapeutic effects in the context of neurological disorders .
Action Environment
It’s known that the type of solvent can affect the intermolecular interactions of similar compounds .
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylpyrazol-1-yl)propanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-4-7(9)5(2)11(10-4)6(3)8(12)13/h6H,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQWOGJIMXLPNMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)C(=O)O)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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